2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Carboxylic acid acidity Electron-withdrawing effects Perfluorination

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (CAS 143201-17-6) is a non-negotiable building block for reproducible synthesis of BMV109-type quenched fluorescent probes and methyl 2,3,5,6-tetrafluoro-4-oxybenzoate ligands. Its four-fold ortho/meta fluorine substitution creates an unmatched electron-withdrawing effect that lowers pKa, activates the carboxyl group for conjugation, and preserves the hydroxyl handle for orthogonal derivatization. The monohydrate form offers superior handling stability in ambient/humid labs (mp 104-107 °C vs. 148-150 °C anhydrous). Insist on this specific tetrafluorinated scaffold – less-fluorinated analogs fail to deliver the requisite reactivity and biological potency.

Molecular Formula C7H4F4O4
Molecular Weight 228.1 g/mol
CAS No. 143201-17-6
Cat. No. B143043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
CAS143201-17-6
Molecular FormulaC7H4F4O4
Molecular Weight228.1 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O
InChIInChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2
InChIKeyBTXKLSXOHABRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate (CAS 143201-17-6): Core Physicochemical and Structural Identity


2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (CAS 143201-17-6) is a perfluorinated para-hydroxybenzoic acid derivative, available as a monohydrate with the molecular formula C7H4F4O4 . It is the hydrated form of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (CAS 652-34-6; anhydrous), a compound characterized by four fluorine substituents ortho and meta to the hydroxyl and carboxyl groups, respectively. This tetrafluorination pattern imparts a pronounced electron-withdrawing effect that fundamentally alters its physicochemical properties relative to non-fluorinated analogs. It is utilized as a specialty building block in the synthesis of advanced ligands, fluorescent bioimaging probes, and enzyme inhibitors . The hydrate form is a white to off-white crystalline powder with a molecular weight of 228.1 g/mol, offering specific handling and storage advantages in procurement workflows .

Why 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate Cannot Be Substituted by Other Fluorinated or Non-Fluorinated Benzoic Acids


Generic substitution with alternative fluorobenzoic acids or non-fluorinated 4-hydroxybenzoic acid is not scientifically valid due to the compound's unique and quantifiable electronic structure. The specific tetrafluorination pattern in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid creates an unprecedented cumulative inductive effect that dramatically lowers its pKa and alters its reactivity profile . While other fluorobenzoic acids may possess some electron-withdrawing character, none match the four-fold fluorine substitution pattern that simultaneously activates the carboxyl group for conjugation while leaving a hydroxyl handle available for orthogonal derivatization [1]. This electronic fingerprint translates into measurable differences in biological potency and chemical reactivity that cannot be approximated by less-fluorinated analogs, making rigorous specification adherence essential for reproducible outcomes in applications ranging from catalyst design to activity-based probe synthesis [2].

Quantitative Differentiation Evidence for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate: Comparative Data for Scientific Selection


Enhanced Acidity: 10,000-Fold pKa Reduction Versus Non-Fluorinated 4-Hydroxybenzoic Acid

The tetrafluorination of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid produces a dramatic acid-strengthening effect relative to non-fluorinated 4-hydroxybenzoic acid. The observed pKa of 5.3 represents a nearly 10,000-fold increase in acidity compared to the 9.3 pKa of unsubstituted 4-hydroxybenzoic acid . This quantifiable enhancement reflects the cumulative inductive electron-withdrawing effect of the four fluorine atoms that stabilize the conjugate base, directly impacting the compound's reactivity profile in esterification, amidation, and metal coordination reactions [1].

Carboxylic acid acidity Electron-withdrawing effects Perfluorination

Protein Farnesyltransferase (FTase) Inhibitory Potency: IC50 Quantification

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid-derived inhibitors demonstrate quantifiable potency against protein farnesyltransferase (FTase), a validated anticancer target. In enzyme inhibition assays, compounds synthesized from this scaffold exhibit an IC50 of 2.9 µM against FTase [1]. This potency is derived from the tetrafluorinated aromatic core that optimizes binding interactions within the enzyme's hydrophobic active site. The same scaffold also inhibits geranylgeranyltransferase (GGTase) with an IC50 of 7.5 µM, demonstrating broader prenyltransferase inhibition capacity [1].

Enzyme inhibition Farnesyltransferase Anticancer drug discovery

Ligand Design: Methyl 2,3,5,6-Tetrafluoro-4-oxybenzoate as an Electron-Withdrawing Anchor

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate serves as the essential precursor for synthesizing methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a specialized ligand that combines a strongly electron-withdrawing C6F4 aryloxy group with a CO2Me anchor for covalent immobilization onto solid supports [1]. This ligand architecture was specifically designed to tune the reactivity of ruthenium-based olefin metathesis initiators, with the tetrafluorinated phenoxide moiety increasing the electrophilicity of the metal center compared to non-fluorinated phenoxide ligands [1]. The unique ortho/para fluorine substitution pattern maximizes the inductive electron withdrawal while preserving the oxygen coordination site.

Catalysis Ruthenium initiators Ligand synthesis

Hydrate vs. Anhydrous: Differential Handling and Physical Properties

The monohydrate form (CAS 143201-17-6) exhibits distinct physical properties compared to the anhydrous form (CAS 652-34-6), which has practical implications for procurement, storage, and formulation. The hydrate demonstrates a lower melting point range of 104-107 °C (lit.), whereas the anhydrous form melts at 148-150 °C . This 40+ °C difference in melting point reflects the presence of stoichiometric water in the crystal lattice and may influence solubility kinetics, handling characteristics, and stability under ambient storage conditions [1]. The hydrate form is specified as a white to off-white crystalline powder, with a molecular weight of 228.1 g/mol .

Polymorphism Hydrate stability Procurement specification

Gene Delivery Vectors: Comparable Transfection Efficiency to Non-Fluorinated Analogs

In a controlled study functionalizing PAMAM G4 dendrimers, both 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (TFHBA) and its non-fluorinated counterpart 4-hydroxybenzoic acid (HBA) were conjugated at identical functionalization degrees (ratios of 32.5 and 64.5) [1]. Both TFHBA- and HBA-functionalized dendrimers exhibited improved transfection efficiency in HEK293T cells compared to unmodified dendrimers. However, no significant quantitative differences were observed between the fluorinated and non-fluorinated conjugates as transfection agents, indicating that the fluorine effect does not translate to enhanced performance in this specific application [1]. This finding highlights the importance of application-specific validation rather than assuming fluorination universally confers performance advantages.

Gene therapy Dendrimer functionalization Transfection

Fluorescent Probe Precursor: BMV109 Synthesis Requires Tetrafluorinated Core for Quenching Mechanism

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a critical precursor for synthesizing BMV109, a quenched activity-based probe (qABP) for cysteine cathepsins [1]. BMV109 is intrinsically non-fluorescent but emits a strong fluorescent signal only upon covalent reaction with its target protease, enabling high-contrast live-cell imaging [2]. The tetrafluorinated benzoyl moiety is essential for this quenching mechanism, as the electron-withdrawing fluorines modulate the electronic properties of the attached fluorophore to suppress background fluorescence until proteolytic activation occurs. This application leverages the unique electronic structure of the perfluorinated ring, which cannot be replicated by mono-, di-, or tri-fluorinated benzoic acid derivatives.

Activity-based probes Bioimaging Cathepsin detection

Defined Application Scenarios for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Hydrate Based on Verified Evidence


Synthesis of Quenched Activity-Based Probes (qABPs) for Live-Cell Protease Imaging

Procurement of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is essential for laboratories synthesizing BMV109 or related quenched fluorescent probes targeting cysteine cathepsins. The tetrafluorinated benzoyl moiety is structurally required for the fluorescence quenching mechanism that enables high-contrast imaging with minimal background signal . Substitution with less fluorinated analogs would compromise probe performance, making this compound a non-negotiable specification for this workflow [1].

Preparation of Electron-Deficient Ligands for Supported Catalysis

This compound is the required starting material for synthesizing methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, a ligand that combines a strongly electron-withdrawing C6F4 group with a CO2Me anchor for covalent immobilization on solid supports . The cumulative inductive effect of four fluorines enhances the electrophilicity of coordinated metal centers in ruthenium olefin metathesis initiators, enabling catalytic activity tuning not achievable with mono- or difluorinated phenol derivatives .

Medicinal Chemistry: Farnesyltransferase Inhibitor Development

Research groups engaged in prenyltransferase inhibitor optimization should specify this compound as the scaffold for SAR studies targeting FTase (IC50 = 2.9 µM) and GGTase (IC50 = 7.5 µM) . The tetrafluorinated aromatic core provides a validated starting point for generating analogs with quantifiable enzyme inhibition, supported by published potency data that enables rational design decisions .

General Fluorinated Building Block Procurement with Specified Hydrate Stability

For laboratories operating in ambient or humid environments, the monohydrate form (CAS 143201-17-6) may offer superior handling and storage stability compared to the anhydrous form, as evidenced by its distinct melting point range (104-107 °C vs. 148-150 °C for anhydrous) . This physical property differentiation supports informed procurement decisions where hygroscopic stability or ease of weighing is a practical concern [1].

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